5-Bromo-2-(dimethylamino)pyrimidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Secure your supply of this essential heterocyclic building block for medicinal chemistry. The 5-Bromo-2-(dimethylamino)pyrimidine core is a privileged scaffold for kinase and LpxC inhibitors, with its unique substitution pattern enabling efficient Suzuki couplings. High-purity material ensures reproducible results.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
CAS No. 38696-21-8
Cat. No. B1281550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(dimethylamino)pyrimidine
CAS38696-21-8
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)Br
InChIInChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3
InChIKeyNYMYGNLCILQUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(dimethylamino)pyrimidine: A Key Dimethylamino-Functionalized Pyrimidine Intermediate for Cross-Coupling Applications


5-Bromo-2-(dimethylamino)pyrimidine (CAS 38696-21-8) is a heterocyclic building block belonging to the class of 2-aminopyrimidine derivatives, characterized by a bromine atom at the 5-position and a dimethylamino group at the 2-position of the pyrimidine ring [1]. This structural motif is a privileged scaffold in medicinal chemistry, as the 2-substituted aminopyrimidine core is a common pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents [1][2]. The presence of the bromine atom serves as a versatile synthetic handle, enabling further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, which are essential for constructing diverse molecular architectures in drug discovery and development [3].

The Critical Importance of the 2-Dimethylamino Moiety in 5-Bromo-2-(dimethylamino)pyrimidine for Reaction Outcomes


While 5-bromopyrimidine derivatives are a common class of intermediates, the substitution pattern on the pyrimidine ring profoundly influences both chemical reactivity and the biological activity of downstream products [1]. The specific combination of a bromine at the 5-position and a dimethylamino group at the 2-position in 5-Bromo-2-(dimethylamino)pyrimidine creates a unique electronic environment that is not replicated by simpler analogs like 5-bromopyrimidine (CAS 4595-59-9) or 5-bromo-2-aminopyrimidine (CAS 7752-82-1) [2]. The electron-donating dimethylamino group strongly activates the ring and directs electrophilic substitution, while also modulating the compound's basicity and lipophilicity . These factors are critical for optimizing yields in key transformations like Suzuki couplings, where the electronic nature of the halopyrimidine substrate directly impacts the efficiency of the catalytic cycle [3]. Therefore, substituting this compound with a non-aminated or differently substituted 5-bromopyrimidine will lead to divergent synthetic outcomes and potentially compromise the activity of the final target molecule.

Quantitative Differentiation of 5-Bromo-2-(dimethylamino)pyrimidine Against Key Analogs


Enhanced Basic Strength: pKa Comparison of 5-Bromo-2-(dimethylamino)pyrimidine vs. 5-Bromo-2-(methylamino)pyrimidine

The basicity of the pyrimidine nitrogen, influenced by the 2-substituent, is a key determinant of its pharmacokinetic properties and potential for forming key interactions with biological targets. 5-Bromo-2-(dimethylamino)pyrimidine exhibits a higher pKa compared to its mono-methylamino analog, indicating a stronger basic character due to the enhanced electron-donating effect of the dimethylamino group [1][2]. This difference can significantly impact the compound's ionization state at physiological pH, thereby influencing solubility, permeability, and target engagement.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Impact of 2-Amino Substituent on Cross-Coupling Reactivity: 5-Bromo-2-(dimethylamino)pyrimidine vs. 5-Bromopyrimidine

The electron-donating nature of the 2-dimethylamino group in 5-Bromo-2-(dimethylamino)pyrimidine significantly influences its performance in palladium-catalyzed cross-coupling reactions compared to the unsubstituted 5-bromopyrimidine. While specific yield data for this exact compound is not available in the open literature, class-level inferences can be made. Studies on Suzuki couplings of halogenated pyrimidines demonstrate that the electronic nature of the substrate is a critical factor [1]. Chloropyrimidines are generally preferred over bromopyrimidines due to higher yields and cleaner reactions [1]. Therefore, a 5-bromo-2-aminopyrimidine derivative, being more electron-rich than 5-bromopyrimidine, is expected to exhibit distinct reactivity profiles and may require optimized catalyst systems or conditions (e.g., the use of stronger bases or higher catalyst loadings) to achieve comparable coupling efficiencies [2].

Synthetic Methodology Cross-Coupling Suzuki-Miyaura

Differentiated Molecular Properties: Topological Polar Surface Area (TPSA) of 5-Bromo-2-(dimethylamino)pyrimidine vs. 5-Bromopyrimidine

Topological Polar Surface Area (TPSA) is a key descriptor used to predict a molecule's passive membrane permeability. The presence of the dimethylamino group in 5-Bromo-2-(dimethylamino)pyrimidine significantly increases its TPSA compared to the unsubstituted 5-bromopyrimidine [1][2]. This change is a direct consequence of the additional nitrogen atom and its associated lone pair, which contribute to the molecule's overall polarity.

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Deployment Scenarios for 5-Bromo-2-(dimethylamino)pyrimidine in Pharmaceutical and Agrochemical R&D


Scaffold for Kinase Inhibitor Synthesis Requiring a 2-Aminopyrimidine Core

5-Bromo-2-(dimethylamino)pyrimidine is an ideal starting material for constructing kinase inhibitors that require a 2-aminopyrimidine hinge-binding motif. The 2-dimethylamino group is a common feature in ATP-competitive kinase inhibitors, where it can mimic the adenine base of ATP [1]. The 5-bromo substituent provides a versatile handle for introducing diverse aryl or heteroaryl groups via Suzuki coupling, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the kinase binding pocket . This specific substitution pattern is often found in inhibitors targeting tyrosine kinases, serine/threonine kinases, and other therapeutically relevant kinases [2].

Synthesis of LpxC Antibacterial Agents

Patents describe the use of 5-Bromo-2-(dimethylamino)pyrimidine as a key intermediate in the preparation of LpxC inhibitors, a novel class of antibacterial agents targeting Gram-negative bacteria [1]. The compound serves as a core building block that, after functionalization via cross-coupling, yields potent and selective inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme, which is essential for lipid A biosynthesis . Its use in this context highlights the compound's proven utility in advanced pharmaceutical programs aimed at addressing antibiotic resistance.

Building Block for PI3K/mTOR Inhibitor Development

The pyrimidine core of 5-Bromo-2-(dimethylamino)pyrimidine is a privileged scaffold for inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer [1]. The 2-dimethylamino group can act as a key hydrogen bond acceptor/donor with the kinase hinge region, while the 5-bromo group allows for modular diversification to optimize potency, selectivity, and pharmacokinetic properties. The compound's physicochemical profile (e.g., pKa, TPSA) as established in Section 3 provides a predictable starting point for lead optimization efforts .

Synthesis of AOC3 (VAP-1) Inhibitors for Inflammatory Diseases

Patents also disclose the use of 5-Bromo-2-(dimethylamino)pyrimidine as a crucial intermediate for synthesizing novel pyridinyl derivatives that act as Amine Oxidase, Copper Containing 3 (AOC3) inhibitors [1]. AOC3, also known as Vascular Adhesion Protein-1 (VAP-1), is a validated target for treating inflammatory conditions. The bromine atom on the pyrimidine ring is exploited for late-stage diversification, enabling the rapid synthesis of compound libraries for biological evaluation .

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